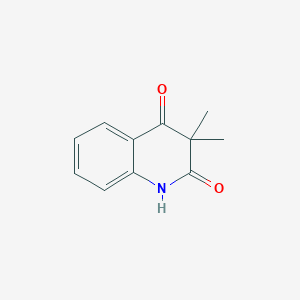

3,3-Dimethylquinoline-2,4(1H,3H)-dione

Overview

Description

3,3-Dimethylquinoline-2,4(1H,3H)-dione, also known as 3,3-dimethylquinoline-2,4-dione, is an organic compound with a wide range of applications in the field of science and technology. It is a colorless crystalline solid that has a melting point of 76-77 °C and is soluble in water. It is used as a catalyst in the synthesis of various compounds and as a reagent in the preparation of certain organic compounds. Additionally, it is used in the synthesis of pharmaceuticals and in the manufacture of inks and dyes.

Scientific Research Applications

Synthesis and Chemical Reactivity

Catalyzed Synthesis Using Carbon Dioxide : Research has demonstrated an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, catalyzed by cesium carbonate. This process is significant for the synthesis of key intermediates in several drugs (Patil, Tambade, Jagtap, & Bhanage, 2008).

Formation of Amino Derivatives : The reaction of chloro- and bromoquinoline-2,4(1H,3H)-diones with primary alkyl- or arylamines in dimethylformamide produces corresponding amino derivatives. This method is pivotal for preparing compounds with primary amino groups (Klásek, Kafka, Polis, & Košmrlj, 2002).

Solvent-Free Synthesis : A solvent-free method has been developed for the synthesis of quinazoline-2,4(1H,3H)-diones, utilizing only carbon dioxide and a catalytic amount of base. This approach aligns with sustainable chemistry principles (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Applications in Chemistry and Material Science

Study of Tautomeric Conversions : The effects of substituents on the structure and tautomeric conversion of 3,3-dimethylquinoline derivatives have been studied, providing insights into molecular conformation and electron density distribution (Davydov, Sokol, Balebanova, Shklyaev, Zakharov, Kuznetsov, & Zaitsev, 1995).

Synthesis of Heterocyclic Compounds : Quinazoline derivatives are used in the synthesis of heterocyclic compounds, which are important in industry for various applications, including as potential anticancer reagents and HIV research (Aydemir & Kaban, 2018).

Synthesis of Red Thermally Activated Delayed Fluorescent Emitters : The electron-deficient moiety of benzoisoquinoline-1,3-dione has been utilized as an electron acceptor in the synthesis of red thermally activated delayed fluorescent emitters, showing potential in device optimization for high quantum efficiency (Yun & Lee, 2017).

Other Notable Studies

Synthesis of 1,4-Benzodiazepine-2,5-diones : A study revealed the unique reactivity of 3-aminoquinoline-2,4-diones, which undergo molecular rearrangement under basic conditions to form 1,4-benzodiazepine-2,5-diones. This finding has implications for understanding the conformational equilibrium of these compounds (Křemen, Gazvoda, Kafka, Proisl, Srholcová, Klásek, Urankar, & Košmrlj, 2017).

Spectral Characteristics and Sensor Ability : A new 1,8-naphthalimide derivative, based on quinoline-2,4-dione, was synthesized and investigated for its photophysical characteristics. Its potential as a sensor for different metal ions and pH variations was explored (Staneva, Angelova, & Grabchev, 2020).

Mechanism of Action

Target of Action

Similar compounds have been used in photodynamic therapy (pdt), which typically targets abnormal cell growth such as cancer cells and a broad spectrum of microorganisms .

Mode of Action

In the context of PDT, the compound, when excited by light at an appropriate wavelength, interacts with oxygen present in the cell to generate reactive oxygen species (ROS) . This process, known as photosensitization, can cause damage to the targeted cells .

Biochemical Pathways

In general, photosensitizing compounds used in PDT can affect various cellular pathways, primarily through the generation of ROS .

Result of Action

In the context of pdt, the generation of ros can lead to cellular damage and death, particularly in targeted abnormal cells .

properties

IUPAC Name |

3,3-dimethyl-1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)9(13)7-5-3-4-6-8(7)12-10(11)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWZVQZZQTUTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)